Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate
Overview
Description
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H10INO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative followed by esterification. One common method involves the reaction of 4-iodopyrrole-2-carboxylic acid with isopropanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrolinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique electronic and optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with biological targets. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-bromo-1H-pyrrole-2-carboxylate
- Propan-2-yl 4-chloro-1H-pyrrole-2-carboxylate
- Propan-2-yl 4-fluoro-1H-pyrrole-2-carboxylate
Uniqueness
Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity for certain biological targets compared to its bromo, chloro, and fluoro analogs .
Properties
IUPAC Name |
propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2/c1-5(2)12-8(11)7-3-6(9)4-10-7/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEMBMUJRQXGNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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